molecular formula C11H9F5N2O B2578587 (E)-4,4,5,5,5-pentafluoro-1-[(3-pyridinylmethyl)amino]-1-penten-3-one CAS No. 692738-21-9

(E)-4,4,5,5,5-pentafluoro-1-[(3-pyridinylmethyl)amino]-1-penten-3-one

Cat. No.: B2578587
CAS No.: 692738-21-9
M. Wt: 280.198
InChI Key: GLLRGLUPTUWXOM-HWKANZROSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and physical appearance. It may also include information about its source or method of synthesis .


Molecular Structure Analysis

The molecular structure of a compound is typically determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity with various reagents and under different conditions. Techniques such as NMR and infrared (IR) spectroscopy can be used to monitor these reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and its spectral properties (UV/Vis, IR, NMR, etc.) .

Scientific Research Applications

Synthesis and Azannulation

The synthesis and azannulation of pyridinylaminohexadienones have been studied, revealing pathways to generate compounds with significant chemical and biological interest. For instance, hexadienones undergo azannulation to afford pyridines and pyrimidines with trifluoromethyl groups, showcasing the utility of these processes in creating structurally diverse and potentially bioactive compounds (Cocco, Conglu, & Onnis, 2001).

Structural Analysis

The crystal structure of certain aminopyrimidine derivatives has been elucidated, providing valuable insights into the molecular configurations and interactions within these compounds. Such analyses contribute to understanding the structural basis for the chemical reactivity and potential biological activity of related molecules (Silverman & Yannoni, 1965).

Chemical Reactions and Applications

Research into the reactivity of compounds containing the pyridinyl and amino groups with various reagents, such as aldehydes and perfluoroalkenes, has highlighted their utility in synthesizing heterocyclic compounds and investigating novel chemical reactions. For example, Fluoral-P, a reagent derived from an amino-pentenone, demonstrates selectivity towards aldehydes, underscoring the potential of such compounds in analytical chemistry and synthetic applications (Compton & Purdy, 1980).

Heterocyclic Compound Synthesis

The interaction of perfluoroalkyl groups with N,S-dinucleophiles has been explored to create heterocyclic systems, illustrating the compound's role in constructing complex structures with potential for further chemical and biological exploration (Furin & Zhuzhgov, 2005).

Mechanism of Action

If the compound is biologically active, studies may be conducted to determine its mechanism of action. This could involve in vitro studies with purified proteins or cells, or in vivo studies in animals .

Safety and Hazards

Information on the safety and hazards of a compound can be found in its Material Safety Data Sheet (MSDS). This includes information on its toxicity, flammability, and precautions for safe handling and storage .

Future Directions

Future research on a compound could involve further studies on its synthesis and properties, exploration of its potential applications (e.g., as a pharmaceutical, agrochemical, or material), or investigation of related compounds .

Properties

IUPAC Name

(E)-4,4,5,5,5-pentafluoro-1-(pyridin-3-ylmethylamino)pent-1-en-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F5N2O/c12-10(13,11(14,15)16)9(19)3-5-18-7-8-2-1-4-17-6-8/h1-6,18H,7H2/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLRGLUPTUWXOM-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC=CC(=O)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)CN/C=C/C(=O)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F5N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301348220
Record name (E)-4,4,5,5,5-Pentafluoro-1-[(3-pyridinylmethyl)amino]-1-penten-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301348220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819957
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

692738-21-9
Record name (E)-4,4,5,5,5-Pentafluoro-1-[(3-pyridinylmethyl)amino]-1-penten-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301348220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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